molecular formula C10H20O5 B12874246 (3R,4S)-3,4-Diethoxy-2,5-dimethoxytetrahydrofuran

(3R,4S)-3,4-Diethoxy-2,5-dimethoxytetrahydrofuran

Cat. No.: B12874246
M. Wt: 220.26 g/mol
InChI Key: SFABHWNGEXZSHK-BQKDNTBBSA-N
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Description

(3R,4S)-3,4-Diethoxy-2,5-dimethoxytetrahydrofuran is an organic compound with a tetrahydrofuran ring substituted with ethoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3,4-Diethoxy-2,5-dimethoxytetrahydrofuran typically involves the use of dihydroxyacetone dimer or 1,3-dibromacetone as starting materials . These compounds undergo a series of reactions, including protection of hydroxyl groups, formation of the tetrahydrofuran ring, and subsequent substitution reactions to introduce the ethoxy and methoxy groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-Diethoxy-2,5-dimethoxytetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

(3R,4S)-3,4-Diethoxy-2,5-dimethoxytetrahydrofuran has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-Diethoxy-2,5-dimethoxytetrahydrofuran involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-3,4-Diethoxy-2,5-dimethoxytetrahydrofuran is unique due to its specific combination of ethoxy and methoxy groups on the tetrahydrofuran ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H20O5

Molecular Weight

220.26 g/mol

IUPAC Name

(3R,4S)-3,4-diethoxy-2,5-dimethoxyoxolane

InChI

InChI=1S/C10H20O5/c1-5-13-7-8(14-6-2)10(12-4)15-9(7)11-3/h7-10H,5-6H2,1-4H3/t7-,8+,9?,10?

InChI Key

SFABHWNGEXZSHK-BQKDNTBBSA-N

Isomeric SMILES

CCO[C@@H]1[C@@H](C(OC1OC)OC)OCC

Canonical SMILES

CCOC1C(C(OC1OC)OC)OCC

Origin of Product

United States

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